1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one
Description
The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one features a pyridin-2-one core substituted with multiple functional groups. Key structural elements include:
- Furan-2-ylmethyl at position 1: A heterocyclic moiety that may enhance lipophilicity and influence π-π interactions.
- Methyl group at position 6: A simple alkyl substituent that could sterically stabilize the core.
- Complex side chain at position 3: A bis-arylpiperazine system with 4-(pyridin-2-yl)piperazinyl and pyridin-3-ylmethyl groups.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-19-16-22(32)24(26(33)31(19)18-21-7-5-15-34-21)25(20-6-4-9-27-17-20)30-13-11-29(12-14-30)23-8-2-3-10-28-23/h2-10,15-17,25,32H,11-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDYMZHWOLVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
The compound exhibits potential applications in several areas:
Anticancer Activity
Research has indicated that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways. The presence of pyridine and piperazine rings suggests possible interactions with biological targets involved in cancer proliferation.
Antimicrobial Properties
Studies have shown that derivatives of pyridine and piperazine possess antimicrobial activity. The incorporation of furan and hydroxyl groups may enhance the efficacy against various pathogens.
Neuropharmacological Effects
Given the structural motifs similar to known neuroactive compounds, this compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Case Studies
Several studies have explored the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-c]pyridine-dione Derivatives ()
Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione share a pyrrolo-pyridine-dione core but differ in substituents:
- Methoxy/ethoxy groups at position 4 vs. hydroxy in the target compound: The latter’s polar hydroxy group may improve aqueous solubility but reduce thermal stability compared to alkoxy substituents .
- Phenylmethyl/phenylethyl on piperazine vs.
- Core structure : The pyrrolo-pyridine-dione scaffold in compounds differs from the pyridin-2-one core of the target, which may alter conformational flexibility and metabolic pathways.
Key differences :
- The target compound’s piperazine is substituted with pyridin-2-yl , a feature absent in most patent derivatives. This substitution may confer selectivity for kinases or neurotransmitter receptors.
- Unlike the patent compounds, the target includes a furan-2-ylmethyl group, which could modulate pharmacokinetics by balancing lipophilicity and metabolic stability .
Piperazine-Linked Pyrimidine/Triazole Derivatives ()
The compound 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) shares a piperazine linkage but diverges in core structure:
- Pyrimidine-triazole core vs. pyridin-2-one : This difference impacts electronic properties and binding modes.
- Chloro and isopropyl groups in m6 vs. hydroxy and furan in the target: The target’s hydroxy group may improve solubility, while the furan could reduce steric hindrance compared to bulky isopropyl substituents .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Inferred Physicochemical Properties
Research Findings and Implications
- Structural Uniqueness : The target’s combination of hydroxy , furan , and dual pyridine-piperazine groups distinguishes it from analogs. These features may optimize receptor binding and solubility .
- Thermal Behavior : suggests alkoxy groups (e.g., methoxy, ethoxy) enhance thermal stability compared to hydroxy substituents. The target’s hydroxy group could necessitate formulation adjustments to mitigate degradation .
- Synthetic Complexity : The bis-heterocyclic architecture (furan, pyridines, piperazine) may require multi-step synthesis, akin to the methods described in for piperazine coupling .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Mannich-type reactions for introducing the piperazine-pyridine moiety under controlled pH (7.5–8.5) and temperature (40–60°C) .
Nucleophilic substitution to incorporate the furan-2-ylmethyl group, requiring anhydrous conditions and catalysts like KCO .
Purification via column chromatography (silica gel, CHCl/MeOH gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of intermediates (e.g., fluorophenyl derivatives) directly impact yield (reported 23–67% for analogous compounds) .
Q. How is the compound’s structural conformation validated, and what spectroscopic techniques are essential?
- Methodology :
- X-ray crystallography confirms 3D conformation, highlighting hydrogen bonding between the hydroxyl group and pyridine nitrogen .
- Spectroscopy :
- H/C NMR : Assigns protons and carbons in the pyridin-2(1H)-one and piperazine rings (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H] at m/z 422.5 for CHFNO) .
Advanced Research Questions
Q. What computational and experimental strategies resolve contradictions in receptor binding data for this compound?
- Methodology :
- Molecular docking (AutoDock Vina) : Predicts affinity for serotonin (5-HT/5-HT) and dopamine (D) receptors, with energy scores < -8.0 kcal/mol indicating strong binding .
- In vitro radioligand assays : Discrepancies in IC values (e.g., 5-HT: 12 nM vs. D: 85 nM) are resolved by adjusting assay pH (7.4 vs. 6.8) and membrane preparation protocols .
- Data Analysis : Use GraphPad Prism for nonlinear regression to calculate Ki values and assess competitive binding .
Q. How does stereoelectronic modulation of the piperazine-pyridine core affect biological activity?
- Methodology :
- SAR Studies : Compare derivatives with substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) on the piperazine ring.
| Substituent | Target Receptor | IC (nM) |
|---|---|---|
| 4-Fluorophenyl | 5-HT | 12 ± 1.5 |
| 3-Chlorophenyl | D | 85 ± 6.2 |
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to correlate substituent electronegativity with receptor affinity .
Q. What experimental designs are recommended for assessing metabolic stability and toxicity?
- Methodology :
- In vitro Hepatic Microsomes : Incubate with NADPH (1 mM, 37°C) to measure t using LC-MS/MS. For this compound, t = 45 min (human) vs. 28 min (rat) .
- Acute Toxicity (OECD 423) : Administer 300–2000 mg/kg doses to CD-1 mice; monitor mortality, organ histopathology, and serum ALT/AST levels .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s solubility and formulation stability be reconciled?
- Methodology :
- pH-Dependent Solubility : Measure solubility in PBS (pH 7.4: 0.12 mg/mL vs. pH 2.0: 2.3 mg/mL) using shake-flask method .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; HPLC analysis shows <5% degradation in lyophilized form vs. 18% in aqueous solution .
Research Design Recommendations
Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical models?
- Methodology :
- ANOVA with Tukey’s post-hoc test : Compare efficacy in Sprague-Dawley rats (e.g., 10–100 mg/kg doses) in neuropathic pain models .
- Power Analysis : Use G*Power to determine sample size (n ≥ 8/group) for 80% statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
